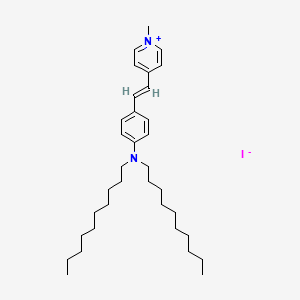

4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

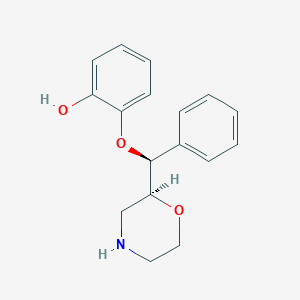

“4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide”, also known as 4-Di-10-ASP, is a lipophilic, orange-fluorescent probe that is commonly used for neuronal membrane tracing in live organisms . It is transported in retrograde to the soma of the neuron when applied to neuron projection sites in living organisms .

Synthesis Analysis

While specific synthesis details for “this compound” were not found, a similar compound, “4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (4-DASPI)”, has been studied in the sol–gel synthesis of 3D silicate matrix on the basis of tetrakis(2-hydroxyethyl)orthosilicate (THEOS) .Molecular Structure Analysis

The dialkylamino chains of 4-Di-10-ASP insert into membranes with the two alkyl tails and the fluorophore positioned parallel to the phospholipid acyl chain . This positioning is crucial for its function as a neuronal membrane tracer.Chemical Reactions Analysis

The reaction of a similar compound, “4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (4-DASPI)”, with picryl iodide has been studied . The rate constants showed a parabolic dependence on the picryl iodide concentration in the reaction of quaternization of 4-DASPI in acetonitrile .Physical and Chemical Properties Analysis

4-Di-10-ASP is minimally fluorescent in aqueous environments and exhibits a significant fluorescence enhancement when incorporated into cell membranes or when bound to lipophilic biomolecules . It is excited near 492 nm and has an environmentally dependent fluorescence emission near 612 nm .Wissenschaftliche Forschungsanwendungen

Hemicyanine dyes, including "4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide", exhibit enhanced photophysical properties when doped into polymer-impregnated composite glass, with no significant fluorescence quenching even at high concentrations. This suggests potential applications in materials science and photonics (Cao et al., 2008).

The behavior of similar hemicyanines in various solvents and composite materials has been thoroughly investigated, revealing the relationship between molecular structure and photophysical properties. These insights are crucial for applications in dye lasers and materials engineering (Moyano et al., 2009).

Certain hemicyanine derivatives show strong two-photon absorption and nonlinear optical properties, making them suitable for applications in two-photon microscopy and photonics. These compounds demonstrate high upconversion efficiency and potential for use in optical power limiting applications (Zhou et al., 2001).

The interactions of similar hemicyanine compounds with biological molecules like DNA have been studied, revealing insights into binding modes and photophysical responses. These findings are relevant for applications in biochemistry and molecular biology, particularly in the context of DNA interactions (Sahoo et al., 2010).

The complexation behavior of related styryl dyes with molecular structures like cucurbiturils has been explored, shedding light on potential applications in supramolecular chemistry and material science (Kryukov et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The interaction of organic dyes, CB7 and DNA provides new insights to investigate . The changes in the spectral and luminescent properties of 4-DASPI in the sol–gel synthesis of 3D silicate matrix on the basis of THEOS have been studied , which could further be used in the development of photofunctional materials .

Eigenschaften

IUPAC Name |

N,N-didecyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H55N2.HI/c1-4-6-8-10-12-14-16-18-28-36(29-19-17-15-13-11-9-7-5-2)34-24-22-32(23-25-34)20-21-33-26-30-35(3)31-27-33;/h20-27,30-31H,4-19,28-29H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAYPDQCRKDOKR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(CCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCN(CCCCCCCCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H55IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.